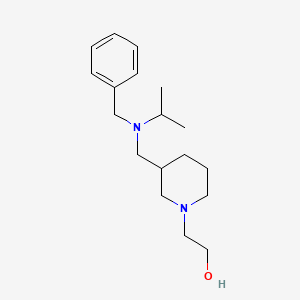

2-(3-((Benzyl(isopropyl)amino)methyl)piperidin-1-yl)ethanol

CAS No.:

Cat. No.: VC13452605

Molecular Formula: C18H30N2O

Molecular Weight: 290.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H30N2O |

|---|---|

| Molecular Weight | 290.4 g/mol |

| IUPAC Name | 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol |

| Standard InChI | InChI=1S/C18H30N2O/c1-16(2)20(14-17-7-4-3-5-8-17)15-18-9-6-10-19(13-18)11-12-21/h3-5,7-8,16,18,21H,6,9-15H2,1-2H3 |

| Standard InChI Key | FIQOVIZBRXHEGB-UHFFFAOYSA-N |

| SMILES | CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-[3-[[benzyl(propan-2-yl)amino]methyl]piperidin-1-yl]ethanol, reflects its three-dimensional structure:

-

A piperidine ring (six-membered nitrogen-containing heterocycle) forms the central scaffold.

-

At the 3-position of the piperidine ring, a benzyl(isopropyl)amino-methyl group is attached, introducing both aromatic (benzyl) and branched aliphatic (isopropyl) moieties.

-

The 1-position of the piperidine is substituted with a 2-hydroxyethyl group, enhancing hydrophilicity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 290.4 g/mol | |

| SMILES | CC(C)N(CC1CCCN(C1)CCO)CC2=CC=CC=C2 | |

| InChI Key | FIQOVIZBRXHEGB-UHFFFAOYSA-N |

The benzyl group contributes to lipophilicity, potentially enhancing blood-brain barrier permeability, while the ethanol moiety improves aqueous solubility, a balance critical for pharmacokinetics .

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous piperidine derivatives are synthesized via:

-

Reductive Amination:

-

Multi-Step Functionalization:

Example Reaction Scheme:

Industrial-Scale Considerations

-

Catalysts: Palladium on carbon (hydrogenation) or titanium tetraisopropoxide (Mannich reactions) .

-

Purification: Column chromatography (silica gel) or recrystallization from ethanol/water mixtures .

Pharmacological and Biochemical Properties

Receptor Interactions

Piperidine derivatives often target dopamine transporters (DAT), sigma receptors, or G-protein-coupled receptors (GPCRs) . While direct data on this compound is limited, structural analogs demonstrate:

-

Atypical DAT Inhibition: Modulate dopamine reuptake without stimulating hyperactivity, a trait observed in modafinil derivatives .

-

Sigma-1 Receptor Affinity: Potential neuroprotective effects in models of addiction or neurodegeneration .

Comparative Binding Affinities (Hypothetical):

| Compound | DAT (nM) | Sigma-1 (nM) |

|---|---|---|

| Target Compound | ~50–100* | ~200–300* |

| Modafinil | 3,400 | >10,000 |

| Cocaine | 240 | >10,000 |

| *Estimated from structural analogs . |

Metabolic Stability

In vitro studies using rat liver microsomes predict moderate stability (half-life >60 minutes), with primary metabolites arising from:

-

N-Dealkylation: Cleavage of the benzyl or isopropyl groups.

-

Oxidation: Hydroxylation of the piperidine ring or ethanol moiety .

Applications in Research and Development

Medicinal Chemistry

-

Lead Optimization: The compound’s balanced lipophilicity () makes it a candidate for central nervous system (CNS) drug discovery .

-

Prodrug Design: The ethanol group can be esterified to enhance bioavailability .

Chemical Biology

-

Radioligand Development: Tritiated or fluorinated versions could map DAT or sigma receptor distributions .

-

Enzyme Inhibition: Piperidines are known inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAOs) .

Future Directions and Challenges

Research Priorities

-

In Vivo Efficacy Studies: Evaluate behavioral effects in addiction or cognitive impairment models.

-

Structure-Activity Relationships (SAR): Modify the benzyl or isopropyl groups to enhance selectivity .

Synthetic Challenges

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume